molecular formula C21H12BrNO3 B4975164 4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide

4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide

Cat. No. B4975164
M. Wt: 406.2 g/mol
InChI Key: SJUOTJYVZTYREQ-UHFFFAOYSA-N
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Description

4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide, also known as BDA, is a chemical compound that has gained significant attention in scientific research. It is a synthetic derivative of anthracene and is commonly used in the field of organic chemistry, biochemistry, and pharmacology. BDA has been found to have numerous applications in scientific research, including its use as a fluorescent probe for detecting DNA damage and as a potential anti-cancer agent.

Mechanism of Action

The mechanism of action of 4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in DNA replication and repair. 4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide has also been found to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide has been found to have a number of biochemical and physiological effects. Studies have shown that 4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide can induce DNA damage and inhibit DNA repair mechanisms. 4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide has also been found to inhibit the activity of certain enzymes involved in cell growth and division. In addition, 4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide has been found to induce oxidative stress in cancer cells, leading to cell death.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide in lab experiments is its fluorescent properties, which make it a useful tool for detecting DNA damage. 4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide is also relatively easy to synthesize and has been found to have low toxicity in vitro. However, 4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide has some limitations, including its limited solubility in water and its potential toxicity in vivo.

Future Directions

There are numerous future directions for the use of 4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide in scientific research. One potential area of research is the development of new anti-cancer drugs based on the structure of 4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide. Another area of research is the use of 4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide as a tool for studying DNA damage and repair mechanisms. Additionally, 4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide could be used in the development of new diagnostic tools for detecting cancer and other diseases.

Synthesis Methods

4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide can be synthesized using a variety of methods, including the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-bromoaniline with 9,10-anthracenedione in the presence of a palladium catalyst. Other methods include the Buchwald-Hartwig amination reaction and the Sonogashira coupling reaction.

Scientific Research Applications

4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide has been extensively studied for its potential applications in scientific research. One of its primary uses is as a fluorescent probe for detecting DNA damage. 4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide can bind to DNA and fluoresce when it encounters damaged DNA, making it a useful tool for studying DNA damage and repair mechanisms.
4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide has also been found to have potential anti-cancer properties. Studies have shown that 4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. This makes 4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide a promising candidate for the development of new anti-cancer drugs.

properties

IUPAC Name

4-bromo-N-(9,10-dioxoanthracen-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12BrNO3/c22-13-10-8-12(9-11-13)21(26)23-17-7-3-6-16-18(17)20(25)15-5-2-1-4-14(15)19(16)24/h1-11H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUOTJYVZTYREQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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